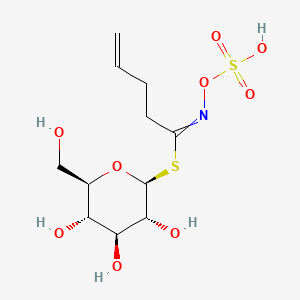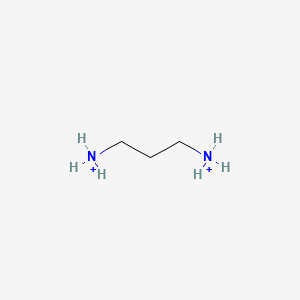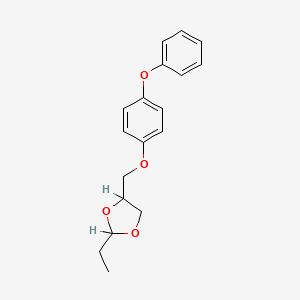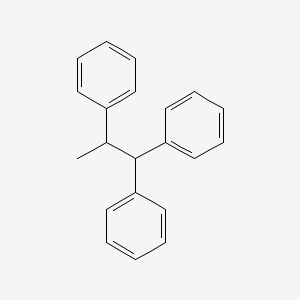![molecular formula C23H17FN4O4S B1228828 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)
3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone is a pyridopyrimidine.
Scientific Research Applications
Synthesis and Molecular Corroborations
The synthesis of compounds related to 3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone has been explored for their potential medicinal applications. A study by Thangarasu et al. (2019) focused on synthesizing pyrazole derivatives with similar structural features and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The study's findings suggest potential in developing future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antiviral and Immunomodulatory Effects
Sidwell et al. (1990) investigated a range of pyrimidinone analogues, including structures related to the target compound, for their effectiveness against Phlebovirus infections in mice. Their research highlighted the antiviral activity and immunomodulatory properties of these compounds (Sidwell, Huffman, Coombs, Renis, Huggins, & Kende, 1990).
Antimycobacterial Activity
Research by Ali et al. (2011) on bis dihydropyrimidine compounds, which share a similar core structure with the compound , demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. The study's findings provide insights into the potential therapeutic applications of these compounds in treating tuberculosis (Ali, Manogaran, Govindasamy, Sellappan, & Pandian, 2011).
Fluorescent Imaging Agents
Boiadjiev et al. (2006) synthesized fluorinated dipyrrinones, which exhibit high fluorescence, from compounds structurally similar to the target molecule. These derivatives have potential as cholephilic fluorescence and MRI imaging agents, particularly for probing liver and biliary metabolism (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Anti-Inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized novel pyrimidin-2-ol derivatives with structures akin to the target compound and evaluated them for anti-inflammatory and analgesic activities. The results suggested that these compounds could serve as effective treatments for inflammatory and pain-related conditions (Muralidharan, Raja, & Deepti, 2019).
Inhibitors for Cognitive Impairment Treatment
A study by Li et al. (2016) designed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the target compound, as inhibitors of phosphodiesterase 1 (PDE1). These compounds, especially ITI-214, showed promise for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li, Zheng, Zhao, Zhang, Yao, Zhu, Beard, Ida, Lane, Snell, Sogabe, Heyser, Snyder, Hendrick, Vanover, Davis, & Wennogle, 2016).
Properties
Molecular Formula |
C23H17FN4O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H17FN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2-12,25H,13H2,1H3 |
InChI Key |
LSNBRXNBIYYOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)


![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)


